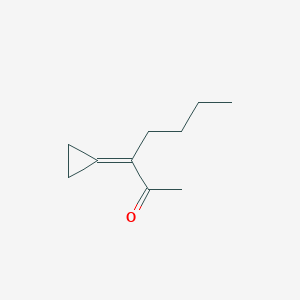![molecular formula C12H19NO2 B14477694 2-[3-(Diethylamino)phenoxy]ethan-1-ol CAS No. 65883-15-0](/img/structure/B14477694.png)
2-[3-(Diethylamino)phenoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Diethylamino)phenoxy]ethan-1-ol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a diethylamino group attached to a phenoxyethanol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)phenoxy]ethan-1-ol typically involves the reaction of 3-(diethylamino)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(Diethylamino)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Diethylamino)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Diethylamino)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving cellular interactions and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Diethylamino)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The phenoxyethanol structure allows for interactions with cellular membranes and proteins, influencing cellular functions and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the phenoxy group.
Phenoxyethanol: Lacks the diethylamino group but shares the phenoxyethanol structure.
Diethylethanolamine: Contains a diethylamino group but differs in the overall structure.
Uniqueness
2-[3-(Diethylamino)phenoxy]ethan-1-ol is unique due to the combination of the diethylamino group and the phenoxyethanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65883-15-0 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-[3-(diethylamino)phenoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-6-5-7-12(10-11)15-9-8-14/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
FFAWDUAVIYJWLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=CC=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


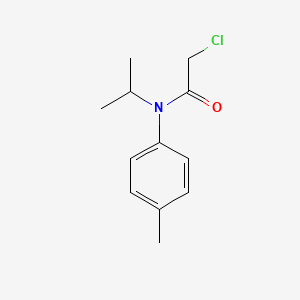
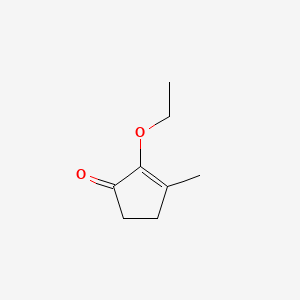

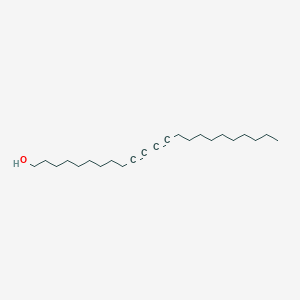
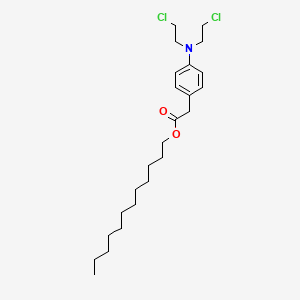
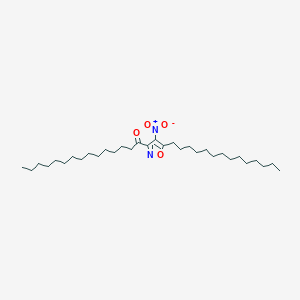


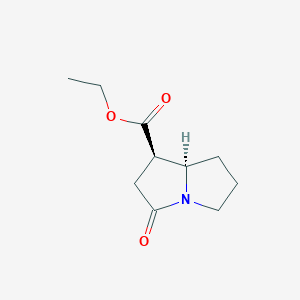
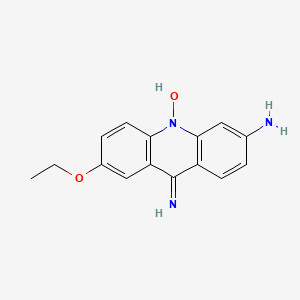
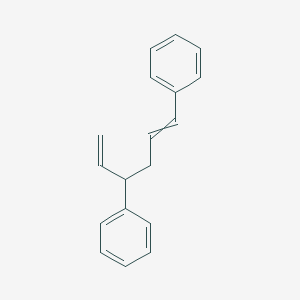
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
